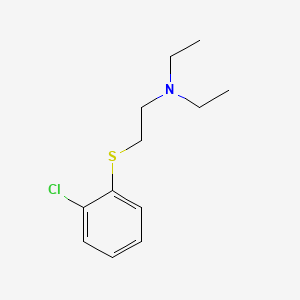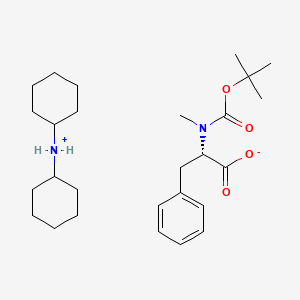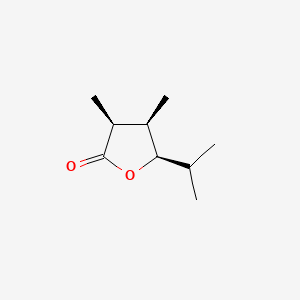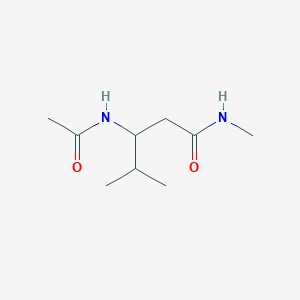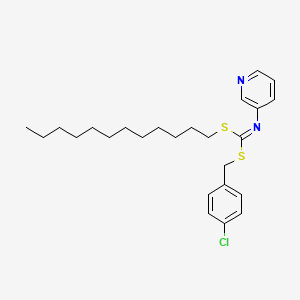
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C25H35ClN2S2 and a molecular weight of 463.1418 . This compound is known for its unique structure, which includes a chlorophenyl group, a dodecyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with dodecylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Scientific Research Applications
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarbamate: This compound has a similar structure but with a carbamate group instead of a carbonimidodithioate group.
(4-Chlorophenyl)methyl dodecyl 3-pyridinylcarboxylate: This compound features a carboxylate group in place of the carbonimidodithioate group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40199-26-6 |
|---|---|
Molecular Formula |
C25H35ClN2S2 |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-1-dodecylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C25H35ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-19-29-25(28-24-13-12-18-27-20-24)30-21-22-14-16-23(26)17-15-22/h12-18,20H,2-11,19,21H2,1H3 |
InChI Key |
KNVLRWVBMPFZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
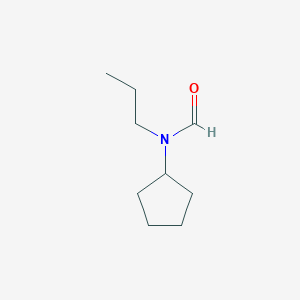
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
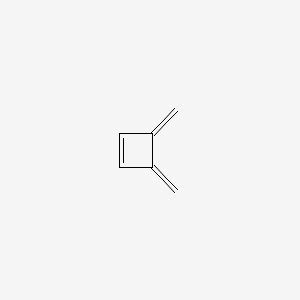
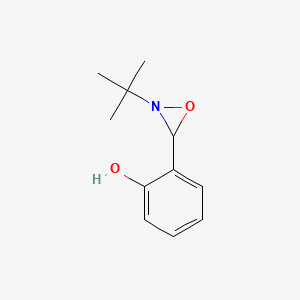
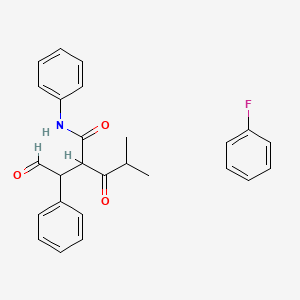
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
